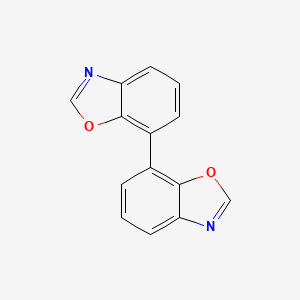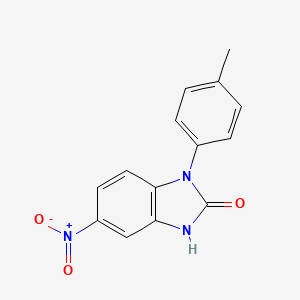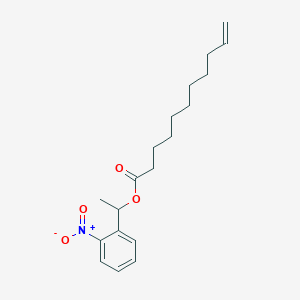![molecular formula C26H28O3 B14248540 3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid CAS No. 185312-98-5](/img/structure/B14248540.png)
3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is an organic compound with the molecular formula C26H28O3. This compound is characterized by its complex structure, which includes a benzoic acid core substituted with dimethyl and pentoxyphenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of biochemical pathways and as a probe for molecular interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylbenzoic Acid: Similar in structure but lacks the dimethyl and pentoxyphenyl groups.
Biphenyl-4-carboxylic Acid: Similar core structure but different substituents.
3,5-Dimethoxy-4-hydroxybenzoic Acid: Similar functional groups but different overall structure
Uniqueness
3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
185312-98-5 |
|---|---|
Molekularformel |
C26H28O3 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
3,5-dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C26H28O3/c1-4-5-6-15-29-24-13-11-21(12-14-24)20-7-9-22(10-8-20)25-18(2)16-23(26(27)28)17-19(25)3/h7-14,16-17H,4-6,15H2,1-3H3,(H,27,28) |
InChI-Schlüssel |
LFTQOBKXQRBZIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)

![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)



![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-methylamino]propan-1-one;hydrochloride](/img/structure/B14248525.png)


![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)


